Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate
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Overview
Description
Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate is an organic compound with the molecular formula C13H11NO2. It contains a variety of functional groups, including an ester, a tertiary amine, and multiple bonds, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate typically involves the coupling of appropriate precursors through reactions such as the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce multiple bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated ester.
Scientific Research Applications
Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate is unique due to its specific combination of functional groups and multiple bonds, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
82505-85-9 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 5-(N-methylanilino)penta-2,4-diynoate |
InChI |
InChI=1S/C13H11NO2/c1-14(12-8-4-3-5-9-12)11-7-6-10-13(15)16-2/h3-5,8-9H,1-2H3 |
InChI Key |
DSDSSTNWPBDCIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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